

A Comprehensive Guide to the Spectroscopic Characterization of 3-(3-methoxyphenyl)-1-propene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(3-Methoxyphenyl)-1-propene

Cat. No.: B1597697

[Get Quote](#)

Introduction

In the landscape of modern drug discovery and organic synthesis, the unambiguous structural confirmation of novel and intermediate compounds is paramount. **3-(3-methoxyphenyl)-1-propene** (CAS No: 24743-14-4; Molecular Formula: $C_{10}H_{12}O$; Molecular Weight: 148.20 g/mol) is a valuable aromatic building block used in the synthesis of more complex molecules, including pharmaceuticals and fragrances. Its precise molecular architecture—a methoxy-substituted phenyl ring linked to an allyl group—necessitates a multi-faceted analytical approach for confirmation of its identity and purity.

This technical guide provides a comprehensive analysis of the core spectroscopic techniques used to characterize **3-(3-methoxyphenyl)-1-propene**: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Designed for researchers and drug development professionals, this document moves beyond mere data presentation to explain the causality behind spectral features and the logic of experimental design, ensuring a robust and self-validating characterization workflow.

Molecular Structure and Predicted Spectral Features

The structure of **3-(3-methoxyphenyl)-1-propene** contains several key features that give rise to a unique spectroscopic fingerprint:

- Aromatic Ring: A 1,3-disubstituted (meta) benzene ring. This will produce complex signals in the aromatic region of the NMR spectra and characteristic C=C and C-H stretching and bending vibrations in the IR spectrum.
- Methoxy Group (-OCH₃): An ether linkage on the aromatic ring. This group is identifiable by a sharp singlet in the ¹H NMR spectrum, a distinct carbon signal in the ¹³C NMR spectrum, and a strong C-O stretching band in the IR spectrum.
- Allyl Group (-CH₂-CH=CH₂): A three-carbon propylene chain. This group will show characteristic vinyl and allylic proton signals in the ¹H NMR spectrum, with distinct splitting patterns, as well as alkene C=C and =C-H stretching and bending bands in the IR spectrum.

A synergistic analysis of the signals arising from these distinct moieties allows for an unequivocal confirmation of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic environments of ¹H (proton) and ¹³C nuclei, it provides detailed information about connectivity and stereochemistry.

Causality in Experimental Choices

The choice of solvent and internal standard is critical for acquiring high-quality NMR data. Deuterated chloroform (CDCl₃) is a preferred solvent for non-polar to moderately polar organic molecules like **3-(3-methoxyphenyl)-1-propene** because it effectively dissolves the analyte without introducing interfering proton signals. The deuterium nucleus provides a stable lock signal for the spectrometer, ensuring field stability over the course of the experiment. Tetramethylsilane (TMS) is the universally accepted internal standard (0 ppm) due to its chemical inertness and its 12 equivalent protons producing a single, sharp resonance upfield of most organic signals.

¹H NMR Spectrum Analysis

The proton NMR spectrum provides four key pieces of information: the number of unique proton environments (number of signals), the electronic environment of each proton (chemical

shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity or splitting pattern).

Based on data from structurally related compounds containing allyl and methoxy-phenyl moieties, the expected ^1H NMR spectrum of **3-(3-methoxyphenyl)-1-propene** is summarized below.[1]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Rationale
~7.21	t	1H	Ar-H (C5)	Triplet due to coupling with two ortho protons (H4, H6).
~6.78	m	3H	Ar-H (C2, C4, C6)	Complex multiplet for the remaining three aromatic protons.
~5.95	m	1H	-CH=CH ₂	Multiplet due to coupling with both the terminal =CH ₂ protons and the allylic -CH ₂ - protons.
~5.10	m	2H	-CH=CH ₂	Multiplet for the two diastereotopic terminal alkene protons.
~3.81	s	3H	-OCH ₃	Singlet, as these three protons are equivalent and have no adjacent proton neighbors.
~3.35	d	2H	Ar-CH ₂ -	Doublet, due to coupling with the adjacent vinyl proton (-CH=).

¹³C NMR Spectrum Analysis

The ^{13}C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the low natural abundance of ^{13}C , C-C coupling is not observed, resulting in a spectrum of singlets (in a proton-decoupled experiment).

The expected chemical shifts are based on established values for similar functional groups.[\[1\]](#)

Chemical Shift (δ) ppm	Carbon Type	Assignment	Rationale
~159.8	Quaternary	Ar-C (C3)	Aromatic carbon attached to the electron-donating -OCH ₃ group, deshielded.
~140.5	Quaternary	Ar-C (C1)	Aromatic carbon attached to the allyl substituent.
~137.5	CH	-CH=CH ₂	Internal alkene carbon, deshielded relative to the terminal carbon.
~129.4	CH	Ar-C (C5)	Aromatic CH carbon.
~121.2	CH	Ar-C (C6)	Aromatic CH carbon.
~116.0	CH ₂	-CH=CH ₂	Terminal alkene carbon.
~114.7	CH	Ar-C (C4)	Aromatic CH carbon, shielded by ortho/para effect of -OCH ₃ .
~111.9	CH	Ar-C (C2)	Aromatic CH carbon, shielded by ortho effect of -OCH ₃ .
~55.2	CH ₃	-OCH ₃	Typical chemical shift for a methoxy carbon attached to an aromatic ring. ^[2]
~39.9	CH ₂	Ar-CH ₂ -	Allylic carbon, typical sp ³ carbon chemical shift.

Experimental Protocol for NMR Data Acquisition

This protocol outlines a standard procedure for acquiring high-resolution NMR spectra.

- Sample Preparation: Accurately weigh 5-10 mg of **3-(3-methoxyphenyl)-1-propene** and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v TMS.
- Filtration: Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
- Instrumentation:
 - Insert the sample into the NMR spectrometer's spinner turbine, ensuring the correct depth using a depth gauge.
 - Lower the sample into the magnet.
- Spectrometer Setup (on a 400 MHz instrument):
 - Lock onto the deuterium signal of the CDCl_3 solvent.
 - Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
 - Tune and match the probe for both the ^1H and ^{13}C frequencies.
- Data Acquisition:
 - ^1H Spectrum: Acquire data using a standard pulse sequence. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Collect 8 to 16 scans for a good signal-to-noise ratio.
 - ^{13}C Spectrum: Acquire data using a proton-decoupled pulse sequence. Due to the lower sensitivity of ^{13}C , more scans (e.g., 128 to 1024) are required, with a longer relaxation delay (2-5 seconds) to ensure quantitative accuracy for all carbon types.
- Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase the spectrum to ensure all peaks are in the positive absorptive mode.
- Calibrate the spectrum by setting the TMS peak to 0.00 ppm for ^1H and ^{13}C .
- Integrate the peaks in the ^1H spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Molecular bonds vibrate at specific quantized frequencies, and when exposed to infrared radiation, they absorb energy at frequencies corresponding to these vibrations.

IR Spectrum Analysis

The IR spectrum provides a "molecular fingerprint" and confirms the presence of the key functional groups in **3-(3-methoxyphenyl)-1-propene**. The expected absorption bands are derived from established correlation tables and data from similar molecules.[\[3\]](#)

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Assignment
3080-3010	Medium	=C-H Stretch	Aromatic & Alkene C-H
2995-2840	Strong	C-H Stretch (sp ³)	Allylic & Methoxy C-H
~1640	Medium	C=C Stretch	Alkene
~1600, ~1485	Medium-Strong	C=C Stretch	Aromatic Ring
~1260	Strong	C-O-C Asymmetric Stretch	Aryl-Alkyl Ether
~1040	Strong	C-O-C Symmetric Stretch	Aryl-Alkyl Ether
~995, ~915	Strong	=C-H Bend (out-of-plane)	Alkene (-CH=CH ₂)
~780, ~690	Strong	C-H Bend (out-of-plane)	Meta-disubstituted Aromatic

Experimental Protocol for IR Data Acquisition (Neat Liquid Film)

This method is ideal for pure liquid samples and avoids solvent interference.

- Equipment Preparation: Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has undergone its startup diagnostics.
- Salt Plate Handling: Retrieve two polished salt plates (e.g., NaCl or KBr) from a desiccator. Handle them only by the edges to avoid transferring moisture and oils.
- Background Scan: Place the clean, empty salt plates in the sample holder and acquire a background spectrum. This is crucial as it subtracts the absorbance from atmospheric CO₂ and water vapor, as well as any imperfections in the plates.

- Sample Application: Remove the top plate and place one to two drops of **3-(3-methoxyphenyl)-1-propene** onto the center of the bottom plate. Carefully place the top plate over the bottom one, allowing the liquid to spread into a thin, uniform film.
- Sample Scan: Place the "sandwiched" plates back into the spectrometer's sample holder and acquire the sample spectrum.
- Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final transmittance or absorbance spectrum. Label the significant peaks.
- Cleanup: Clean the salt plates thoroughly with a dry solvent (e.g., anhydrous acetone or dichloromethane) and a soft, lint-free tissue, then return them to the desiccator.

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which offers clues about the molecule's structure.

Causality in Experimental Choices

For a relatively volatile and thermally stable compound like **3-(3-methoxyphenyl)-1-propene**, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the technique of choice. GC separates the analyte from any impurities before it enters the mass spectrometer. EI at a standard energy of 70 eV is a "hard" ionization technique that imparts significant energy into the molecule, causing reproducible and well-documented fragmentation patterns. This allows for structural elucidation and comparison to spectral libraries.

Mass Spectrum Analysis

The mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z).

- Molecular Ion ($M^{+\bullet}$): The peak corresponding to the intact molecule after losing one electron. For $C_{10}H_{12}O$, the molecular ion peak is expected at m/z 148. Its presence confirms the molecular weight.
- Fragmentation Pattern: The molecule fragments in predictable ways, primarily to form stable carbocations. The most likely fragmentation is benzylic cleavage to lose an allyl radical

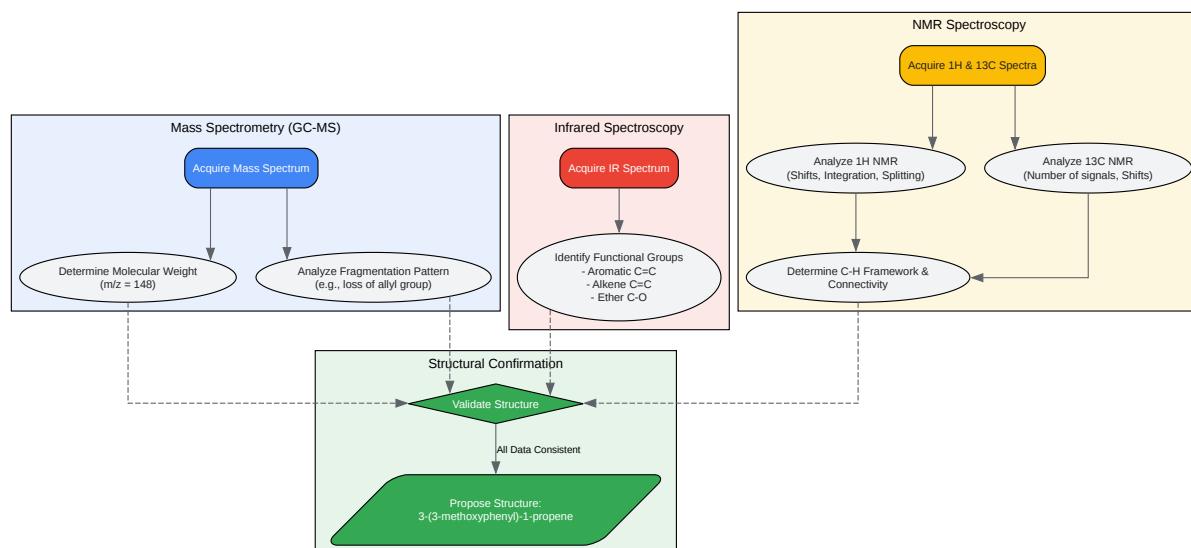
($\bullet\text{CH}_2\text{CH}=\text{CH}_2$, 41 Da), which would lead to a fragment that rearranges to the stable methoxy-tropylium ion.

m/z Value	Predicted Relative Intensity	Proposed Fragment Ion	Fragmentation Pathway
148	Moderate	$[\text{C}_{10}\text{H}_{12}\text{O}]^{+\bullet}$	Molecular Ion ($\text{M}^{+\bullet}$)
133	Low	$[\text{C}_9\text{H}_9\text{O}]^+$	Loss of a methyl radical ($\bullet\text{CH}_3$) from the methoxy group.
107	High	$[\text{C}_7\text{H}_7\text{O}]^+$	Benzyllic cleavage with loss of the allyl radical ($\bullet\text{C}_3\text{H}_5$).
91	Moderate	$[\text{C}_7\text{H}_7]^+$	Loss of CO from the m/z 107 fragment, forming a tropylium ion.
77	Moderate	$[\text{C}_6\text{H}_5]^+$	Phenyl cation, from further fragmentation.

Experimental Protocol for GC-MS Data Acquisition

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Instrument Setup:
 - GC: Use a standard non-polar capillary column (e.g., HP-5ms). Set a suitable temperature program, for example: initial oven temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C. The injector temperature should be set to 250°C. Use helium as the carrier gas at a constant flow rate of ~1 mL/min.
 - MS: Set the ion source temperature to 230°C and the quadrupole temperature to 150°C. Use electron ionization (EI) at 70 eV. Set the mass scan range from m/z 40 to 300.

- **Injection:** Inject 1 μ L of the sample solution into the GC inlet using splitless or split mode, depending on the concentration.
- **Data Acquisition:** The data system will acquire mass spectra continuously as compounds elute from the GC column.
- **Data Analysis:** Identify the chromatographic peak corresponding to **3-(3-methoxyphenyl)-1-propene**. Analyze the mass spectrum associated with this peak, identifying the molecular ion and major fragment ions.


Integrated Spectroscopic Workflow

No single technique provides all the necessary information. A logical, integrated workflow is essential for confident structure confirmation. The data from each technique corroborates the others, leading to a self-validating conclusion.

Logic of Combined Analysis

The workflow begins with MS to determine the molecular weight, providing the molecular formula (often with high-resolution MS). IR spectroscopy then identifies the key functional groups present (aromatic, ether, alkene). Finally, NMR spectroscopy provides the detailed map of the carbon-hydrogen framework, showing how these functional groups are connected. The number of signals, chemical shifts, integrations, and coupling patterns in NMR must be consistent with the structure proposed from MS and IR data.

Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Integrated workflow for the spectroscopic characterization of **3-(3-methoxyphenyl)-1-propene**.

Conclusion

The structural characterization of **3-(3-methoxyphenyl)-1-propene** is definitively achieved through the synergistic application of NMR, IR, and MS. Mass spectrometry confirms the molecular weight of 148.20 g/mol. Infrared spectroscopy validates the presence of the key aromatic, ether, and alkene functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the atomic connectivity, confirming the meta-substitution pattern on the phenyl ring and the integrity of the allyl side chain. Following the protocols and interpretive logic outlined in this guide ensures a robust, reliable, and scientifically sound structural elucidation for this important synthetic intermediate.

References

- Kintek Solution. (n.d.). How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques.
- University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Liquids.
- J Pharm Pharm Sci. (2021). Supplementary Information File.
- TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY.
- Agilent Technologies. (2020). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline.
- AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds.
- University of Michigan, Department of Chemistry. (n.d.). IR in the Liquid Phase and Neat Samples.
- National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS).
- NIST. (n.d.). 3-(3-Methoxyphenyl)propanoic acid. In NIST Chemistry WebBook.
- University of Wisconsin, Department of Chemistry. (n.d.). NMR Spectroscopy :: ¹H NMR Chemical Shifts.
- University of Wisconsin, Department of Chemistry. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts.
- Toušek, J., Straka, M., Sklenář, V., & Marek, R. (2013). Origin of the conformational modulation of the ¹³C NMR chemical shift of methoxy groups in aromatic natural compounds. *The Journal of Physical Chemistry A*, 117(3), 661–669. [Link]
- LibreTexts Chemistry. (n.d.). Table of Characteristic IR Absorptions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 2. Origin of the conformational modulation of the ¹³C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [A Comprehensive Guide to the Spectroscopic Characterization of 3-(3-methoxyphenyl)-1-propene]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1597697#spectroscopic-data-nmr-ir-ms-of-3-3-methoxyphenyl-1-propene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com